

A Technical Guide to 2-Phenylpiperidine: Chemical Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: 2-Phenylpiperidine

Cat. No.: B1215205

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Introduction

2-Phenylpiperidine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid piperidine scaffold, combined with the presence of a phenyl group, imparts unique stereochemical and electronic properties that are leveraged in medicinal chemistry to design ligands for various biological targets. This technical guide provides an in-depth overview of the chemical properties, experimental protocols for synthesis and analysis, and the biological relevance of **2-phenylpiperidine** and its derivatives.

IUPAC Name and Chemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2-phenylpiperidine**.^[1] A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	2-phenylpiperidine	[1]
Molecular Formula	C ₁₁ H ₁₅ N	[1][2][3]
Molecular Weight	161.24 g/mol	[1][2][4]
CAS Number	3466-80-6	[1][2][3]
Appearance	Colorless to almost clear liquid	[3]
Boiling Point	70-72 °C at 0.45 mmHg257.3 °C at 760 mmHg	[2][5]
Melting Point	18 °C	[6]
Density	1.0 ± 0.1 g/cm ³	[2]
pKa	9.74 ± 0.10 (Predicted)	[6]
LogP	2.34	[2]
Refractive Index	1.5390 to 1.5430	[6]
Solubility	Soluble in water	[7]

Experimental Protocols

Synthesis of 2-Phenylpiperidine via Catalytic Hydrogenation of 2-Phenylpyridine

The synthesis of **2-phenylpiperidine** is commonly achieved through the catalytic hydrogenation of 2-phenylpyridine. This method offers high yields and is a well-established procedure in organic synthesis.[3]

Materials:

- 2-Phenylpyridine
- Platinum(IV) oxide (PtO₂, Adams' catalyst)

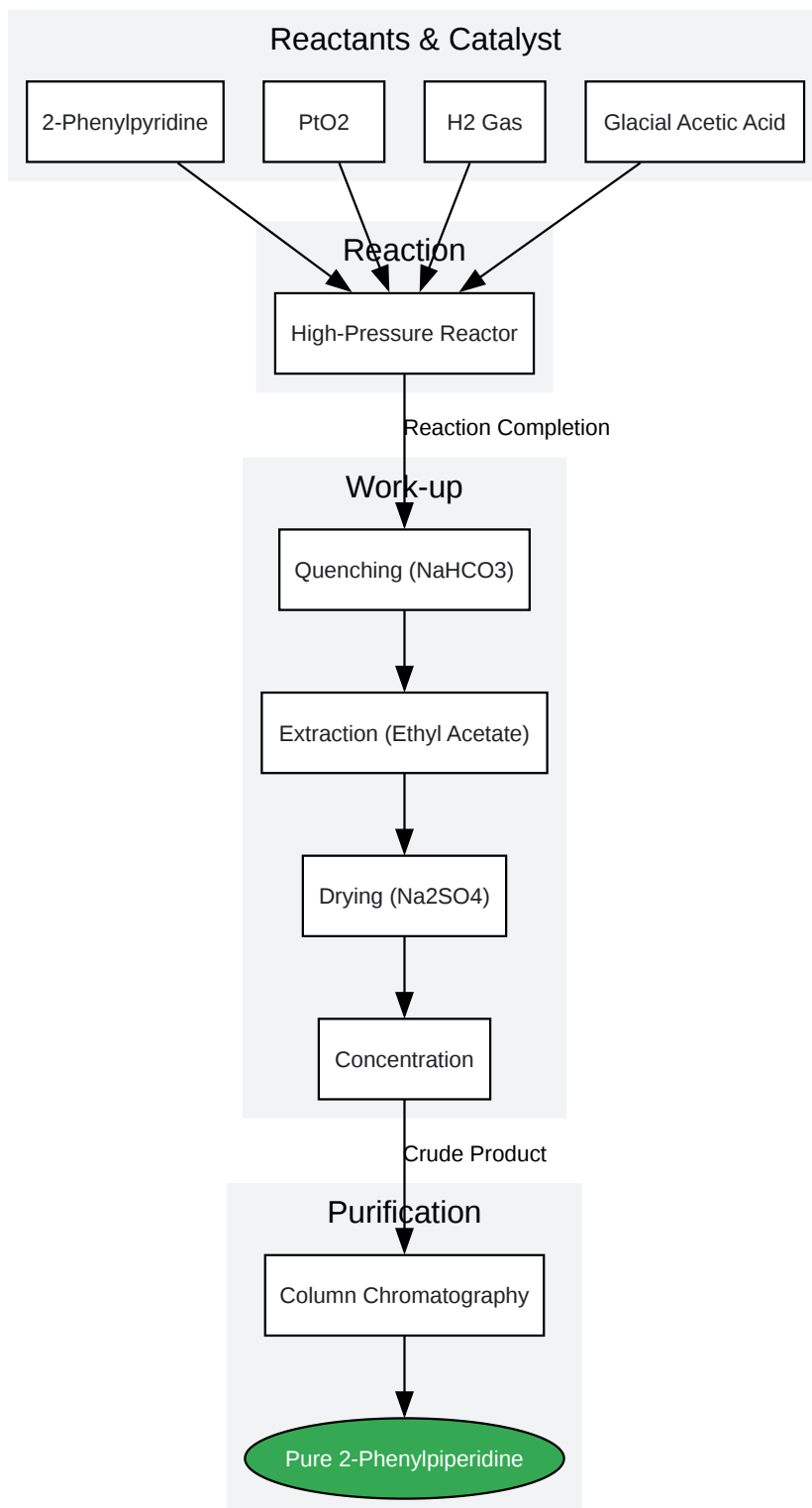
- Glacial acetic acid
- Hydrogen gas (H_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- High-pressure reactor (autoclave)
- Standard laboratory glassware
- Magnetic stirrer
- Rotary evaporator
- Column chromatography setup (Silica gel, 60-120 mesh)
- Petroleum ether

Procedure:

- In a high-pressure reactor, dissolve 1.0 g of 2-phenylpyridine in 5 mL of glacial acetic acid.
- To this stirred solution, add a catalytic amount of PtO_2 (approximately 5 mol%).
- Seal the reactor and pressurize it with hydrogen gas to 50-70 bar.
- Stir the reaction mixture at room temperature for 6-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, carefully vent the hydrogen gas from the reactor.
- Quench the reaction mixture by slowly adding a saturated aqueous solution of NaHCO_3 until the acetic acid is neutralized (cessation of effervescence).

- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 20 mL portions of ethyl acetate.
- Combine the organic layers and dry over anhydrous Na_2SO_4 .
- Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a 5% ethyl acetate in petroleum ether eluent to afford pure **2-phenylpiperidine**.[\[3\]](#)

Synthesis Workflow for 2-Phenylpiperidine

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Analytical Protocols

GC-MS is a powerful technique for the identification and purity assessment of **2-phenylpiperidine**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
- Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).

Sample Preparation:

- Prepare a stock solution of 1 mg/mL of **2-phenylpiperidine** in a suitable solvent such as methanol or dichloromethane.
- Prepare working standard solutions by serial dilution of the stock solution.

GC-MS Parameters:

- Injector Temperature: 250 °C
- Injection Volume: 1 μ L
- Split Ratio: 50:1
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C

- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 40-400.

Data Analysis: The identity of **2-phenylpiperidine** is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The purity is determined by the relative area of the **2-phenylpiperidine** peak compared to any impurity peaks.

NMR spectroscopy is essential for the structural elucidation of **2-phenylpiperidine**.

Instrumentation:

- NMR spectrometer (e.g., Bruker Avance 400 MHz).

Sample Preparation:

- Dissolve approximately 10-20 mg of **2-phenylpiperidine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

¹H NMR Spectroscopy:

- Expected Chemical Shifts (in CDCl₃):
 - Phenyl protons: δ 7.2-7.4 ppm (multiplet, 5H)
 - Piperidine protons: Chemical shifts will vary, with the proton at the 2-position being a multiplet and other piperidine protons appearing as multiplets in the upfield region. The N-H proton signal will be a broad singlet.

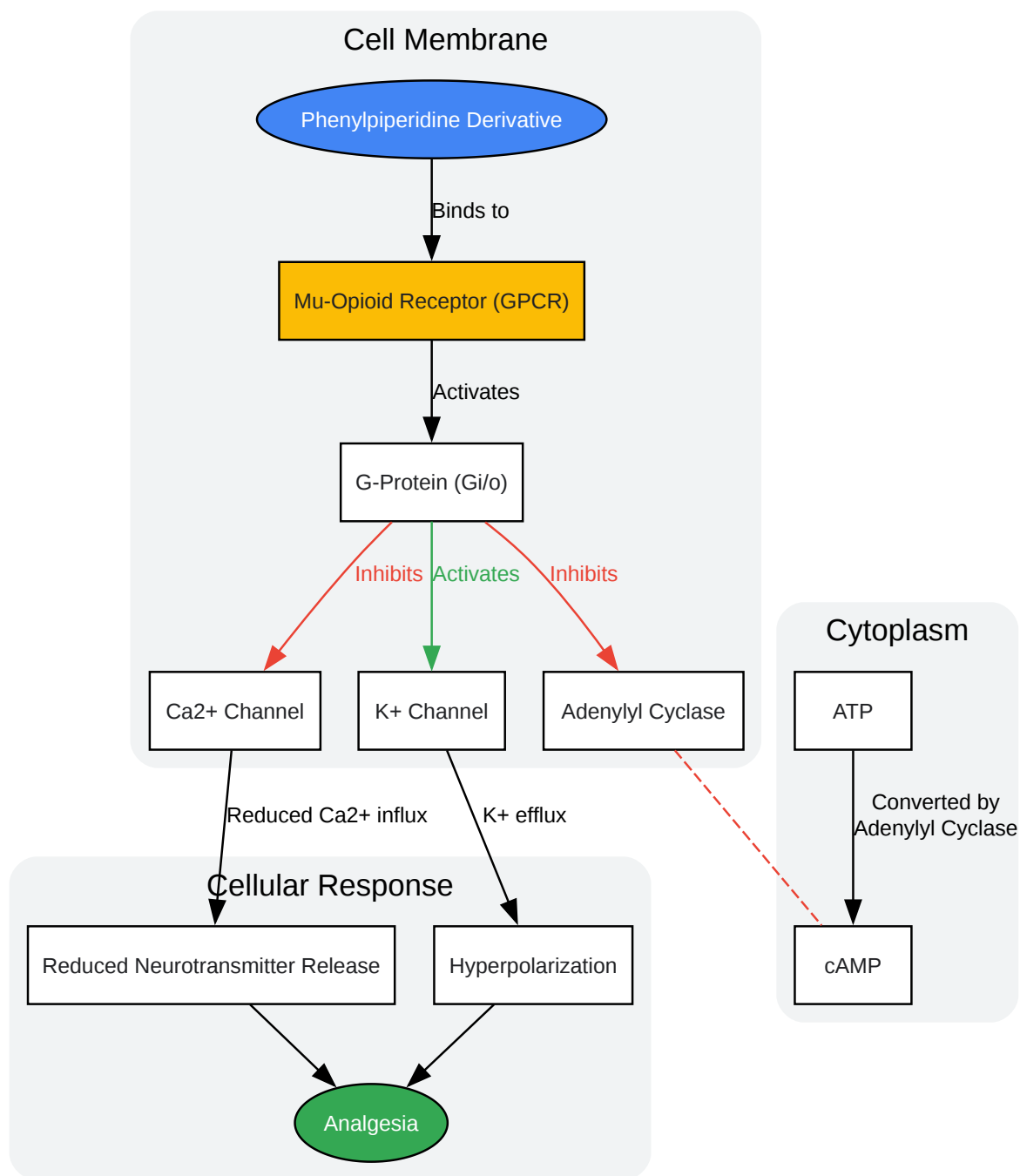
¹³C NMR Spectroscopy:

- Expected Chemical Shifts (in CDCl₃):
 - Phenyl carbons: δ 125-145 ppm.
 - Piperidine carbons: δ 25-60 ppm.

Biological Activity and Signaling Pathway

Phenylpiperidine derivatives are a well-established class of compounds with significant activity in the central nervous system.^{[1][5]} Many of these compounds, such as fentanyl and its analogues, are potent agonists of the μ -opioid receptor.^{[1][5]} The interaction of these ligands with the μ -opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to analgesia.

Opioid Receptor Signaling Pathway

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Opioid Receptor Signaling Pathway

The binding of a phenylpiperidine agonist to the μ -opioid receptor activates the inhibitory G-protein (G_i/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Simultaneously, the activated G-protein inhibits voltage-gated Ca^{2+} channels and activates G-protein-coupled inwardly rectifying K^+ channels. The reduced influx of Ca^{2+} leads to a decrease in the release of neurotransmitters, while the increased efflux of K^+ results in hyperpolarization of the neuronal membrane. Together, these effects reduce neuronal excitability and produce a strong analgesic effect.

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